

Technical Guide: Clevidipine-15N,d10 - Certificate of Analysis and Purity Assessment

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Compound of Interest

Compound Name: *Clevidipine-15N,d10*

Cat. No.: *B12386168*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical data and purity assessment for the isotopically labeled compound, **Clevidipine-15N,d10**. While a specific certificate of analysis for this exact isotopic variant is not publicly available, this document synthesizes representative data from closely related analogs, such as Clevidipine-d7, and established analytical methodologies for Clevidipine to serve as a detailed reference for its quality control.

Certificate of Analysis (Representative)

This section presents typical specifications for an isotopically labeled Clevidipine standard, based on available data for similar compounds.

Table 1: Representative Certificate of Analysis for Isotopically Labeled Clevidipine

Parameter	Specification	Method
Identity		
Appearance	White to Off-White Solid	Visual Inspection
Mass Spectrum	Consistent with Structure	Mass Spectrometry
NMR Spectrum	Consistent with Structure	NMR
Purity		
Chemical Purity	≥ 99.5%	HPLC, LC-MS/MS
Isotopic Purity	≥ 99.0%	Mass Spectrometry
Physical Properties		
Molecular Formula	C ₂₁ H ₁₃ D ₁₀ Cl ₂ NO ₆ ¹⁵ N	-
Molecular Weight	484.3 g/mol	-

Purity and Impurity Profile

The purity of Clevidipine and its isotopically labeled analogs is critical for research and developmental applications. Analysis typically involves the identification and quantification of process-related impurities and degradation products.

Table 2: Common Impurities of Clevidipine

Impurity Type	Examples	Analytical Method
Process-Related	Starting material residues, by-products	HPLC, GC-MS
Degradation Products	Hydrolytic and oxidative degradation products	HPLC, LC-MS/MS

One study on Clevidipine butyrate identified eleven potential impurities, including four major degradation products observed under stress conditions[1]. For isotopically labeled Clevidipine,

such as Clevidipine-d7, a chemical purity of 99.7% and an isotopic purity of 99.0% have been reported[2].

Experimental Protocols

Purity Determination by High-Performance Liquid Chromatography (HPLC)

A common method for assessing the purity of Clevidipine is reversed-phase high-performance liquid chromatography (RP-HPLC).

- Instrumentation: HPLC system with a UV detector.
- Column: Octadecyl silane bonded silica gel column.
- Mobile Phase: A gradient of phosphate buffer, acetonitrile, and methanol.
- Detection: UV at 220-245 nm.
- Column Temperature: 20-40 °C.
- Flow Rate: 0.5-1.5 mL/min.

This method is capable of separating Clevidipine from its related substances and degradation products.

Isotopic Purity by Mass Spectrometry

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for determining the isotopic purity of labeled compounds.

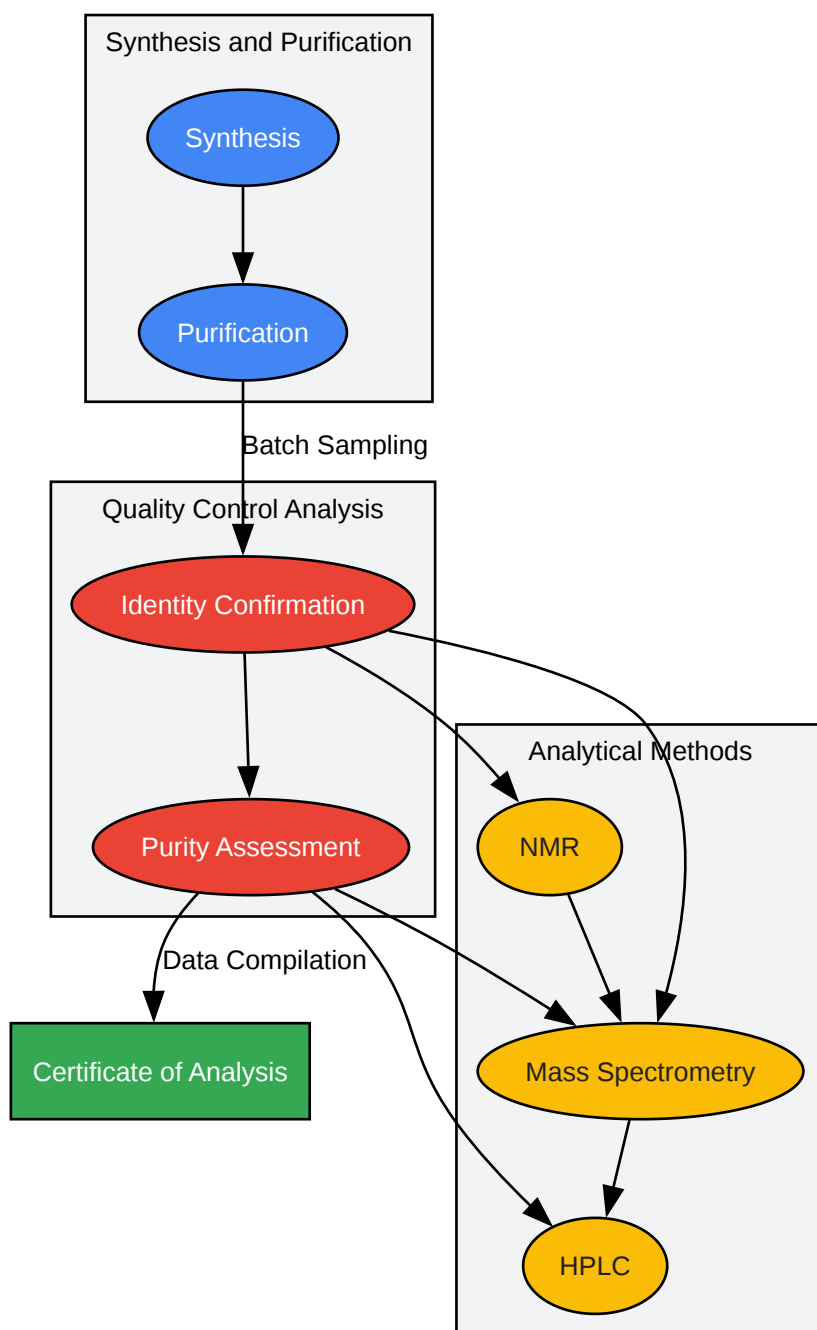
- Instrumentation: LC-MS/MS system.
- Sample Preparation: Liquid-liquid extraction is often employed to isolate the analyte from the sample matrix.
- Ionization: Electrospray ionization (ESI) is a common technique.

- Analysis: The relative intensities of the mass-to-charge ratios of the labeled and unlabeled species are measured to calculate the isotopic enrichment.

Mechanism of Action and Logical Relationships

Clevidipine is a dihydropyridine calcium channel blocker. Its mechanism of action involves the selective blockade of L-type calcium channels in vascular smooth muscle, leading to arterial vasodilation and a reduction in blood pressure.

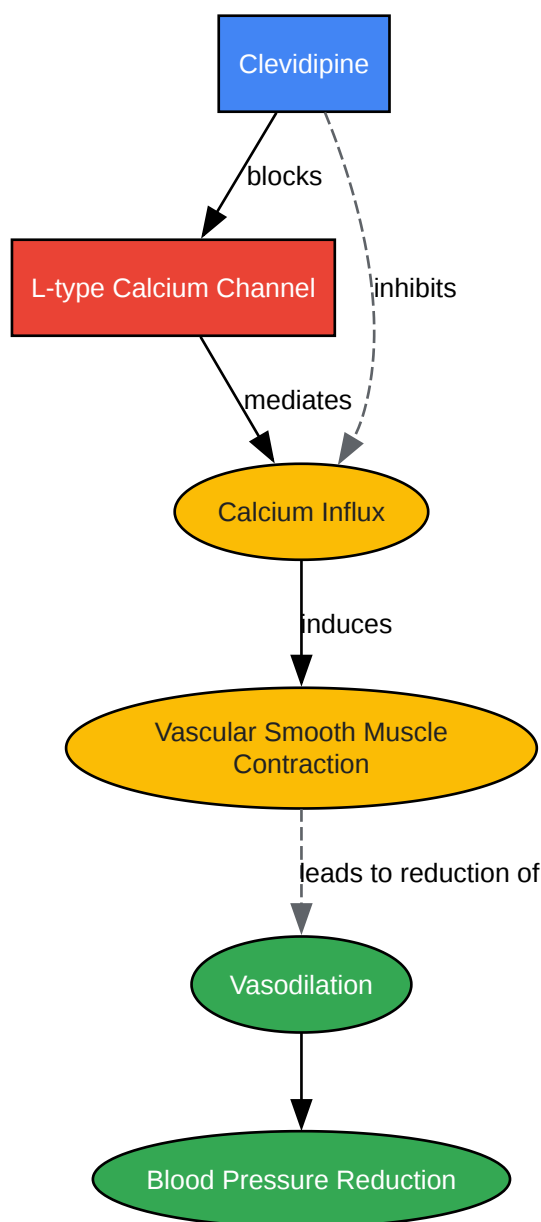
Below is a diagram illustrating the logical workflow for the quality control of **Clevidipine-¹⁵N,^{d10}**.



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Caption: Quality Control Workflow for **Clevidipine-15N,d10**.

The following diagram illustrates the mechanism of action of Clevidipine.



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Caption: Mechanism of Action of Clevidipine.

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References

- 1. Structural Analysis and Quantitative Determination of Clevidipine Butyrate Impurities Using an Advanced RP-HPLC Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous Quantitation of Clevidipine and Its Active Metabolite H152/81 in Human Whole Blood by LC-MS/MS: Application to Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
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